molecular formula C13H9BrF2OZn B14889718 3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide

3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14889718
M. Wt: 364.5 g/mol
InChI Key: BINLXYIBOUTLIW-UHFFFAOYSA-M
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Description

3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its reactivity and stability in solution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’,4’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in anhydrous THF to maintain the stability of the organozinc compound. The general reaction scheme is as follows:

3-[(2’,4’-Difluorophenoxy)methyl]bromobenzene+Zn3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide\text{3-[(2',4'-Difluorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{3-[(2',4'-Difluorophenoxy)methyl]phenylzinc bromide} 3-[(2’,4’-Difluorophenoxy)methyl]bromobenzene+Zn→3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of 3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to maintain the concentration of the organozinc compound at 0.25 M in THF.

Chemical Reactions Analysis

Types of Reactions

3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.

    Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: This reaction typically requires a palladium or nickel catalyst and is carried out under an inert atmosphere. The general reaction scheme is:

R-ZnBr+R’-XPd/NiR-R’+ZnX2\text{R-ZnBr} + \text{R'-X} \xrightarrow{\text{Pd/Ni}} \text{R-R'} + \text{ZnX}_2 R-ZnBr+R’-XPd/Ni​R-R’+ZnX2​

    Substitution Reactions: These reactions often use electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used.

Scientific Research Applications

3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophile. This transfer is facilitated by the catalyst, which activates the electrophile and allows the nucleophilic attack by the organozinc compound. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-(Trifluoromethoxy)phenylmagnesium bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide

Uniqueness

3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);2,4-difluoro-1-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

BINLXYIBOUTLIW-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=C(C=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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